

# meta-analysis of clinical outcomes with elvitegravir-containing regimens

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Elvitegravir |           |
| Cat. No.:            | B1684570     | Get Quote |

# Elvitegravir-Containing Regimens: A Meta-Analysis of Clinical Outcomes

A comprehensive meta-analysis of pivotal clinical trials reveals the efficacy and safety profile of **elvitegravir**-containing single-tablet regimens for the treatment of HIV-1 infection. These regimens, which include both **elvitegravir**/cobicistat/emtricitabine/tenofovir disoproxil fumarate (E/C/F/TDF) and **elvitegravir**/cobicistat/emtricitabine/tenofovir alafenamide (E/C/F/TAF), have demonstrated high rates of virologic suppression in treatment-naïve and treatment-experienced patients. This guide provides a detailed comparison of these regimens with alternative antiretroviral therapies, supported by experimental data from key studies.

#### **Efficacy Outcomes**

**Elvitegravir**-based regimens have consistently shown non-inferiority and, in some cases, superiority in achieving virologic suppression (HIV-1 RNA <50 copies/mL) compared to other recommended first-line treatments.

A network meta-analysis of 17 randomized controlled trials (RCTs) involving 12,620 patients found no statistically significant differences in viral suppression rates at 48 weeks between integrase inhibitor (INSTI)-based regimens, including **elvitegravir**, and non-nucleoside reverse transcriptase inhibitor (NNRTI)-based or protease inhibitor (PI)-based regimens[1]. Similarly, a systematic review and meta-analysis of 48 studies concluded that in therapy-naïve patients,



INSTI-based regimens, such as those containing **elvitegravir**, had favorable odds ratios for achieving virologic suppression[2].

Specifically, in two Phase 3, double-blind trials (Studies 104 and 111), E/C/F/TAF was non-inferior to E/C/F/TDF in treatment-naïve adults, with high rates of virologic success at week 48[3]. In a sub-analysis of these studies in Asian participants, those receiving E/C/F/TAF achieved 93% virologic suppression at week 144, compared to 88% for those on E/C/F/TDF[4].

For treatment-experienced patients, switching to an **elvitegravir**-containing regimen has also proven effective. In Study 109, virologically suppressed patients who switched to E/C/F/TAF from various regimens maintained high rates of virologic suppression[4][5]. Another study in HIV/HBV-coinfected patients who switched to E/C/F/TAF showed that 94.2% maintained HIV RNA <50 copies/mL at week 48[6].

Table 1: Virologic Suppression Rates in Treatment-Naïve

**Patients** 

| Study                                     | Regimen   | N   | Week 48 Virologic Success (<50 copies/m L) | Comparat<br>or                | N   | Week 48 Virologic Success (<50 copies/m L) |
|-------------------------------------------|-----------|-----|--------------------------------------------|-------------------------------|-----|--------------------------------------------|
| Studies<br>104 & 111<br>(Combined<br>)[3] | E/C/F/TAF | 866 | 92%                                        | E/C/F/TDF                     | 867 | 90%                                        |
| GS-236-<br>0102[7]                        | E/C/F/TDF | 348 | 88%                                        | Efavirenz/F<br>TC/TDF         | 352 | 84%                                        |
| GS-236-<br>0103[8]                        | E/C/F/TDF | 353 | 90%                                        | Atazanavir/<br>r +<br>FTC/TDF | 355 | 87%                                        |



**Table 2: Virologic Suppression Rates in Treatment-**

**Experienced (Switch) Patients** 

| Study                              | Regimen<br>Switched<br>To | N   | Week 48 Virologic Success (<50 copies/m L) | Comparat<br>or<br>(Continue<br>d<br>Regimen) | N   | Week 48 Virologic Success (<50 copies/m L) |
|------------------------------------|---------------------------|-----|--------------------------------------------|----------------------------------------------|-----|--------------------------------------------|
| Study<br>109[3][5]                 | E/C/F/TAF                 | 959 | 97%                                        | FTC/TDF +<br>third agent                     | 477 | 93%                                        |
| STRATEG<br>Y-PI[7]                 | E/C/F/TDF                 | 293 | 94%                                        | PI +<br>ritonavir +<br>FTC/TDF               | 140 | 88%                                        |
| STRATEG<br>Y-NNRTI[7]              | E/C/F/TDF                 | 291 | 93%                                        | NNRTI +<br>FTC/TDF                           | 143 | 88%                                        |
| HIV/HBV<br>Co-infected<br>Study[6] | E/C/F/TAF                 | 241 | 94.2%                                      | TDF-based regimen                            | N/A | Maintained<br>suppressio<br>n              |

# **Safety and Tolerability**

The safety profile of **elvitegravir**-containing regimens is well-characterized, with notable improvements in renal and bone safety observed with the tenofovir alafenamide (TAF) formulation compared to the tenofovir disoproxil fumarate (TDF) formulation.

In a combined analysis of Studies 104 and 111, patients receiving E/C/F/TAF had a smaller decrease in estimated glomerular filtration rate (eGFR) and significantly less impact on bone mineral density (BMD) at the hip and spine compared to those on E/C/F/TDF[3]. A review of Phase II and III trials confirmed that virologic suppression was similar between E/C/F/TAF and TDF-containing groups, but the TAF regimen was associated with significantly reduced bone and renal side effects[9].

The most common adverse events reported with **elvitegravir**-containing regimens include diarrhea, nausea, and headache[9][10]. A network meta-analysis found no significant





differences in overall or severe adverse events between INSTI-based regimens and other antiretroviral classes[1].

Table 3: Key Safety Outcomes (Changes from Baseline

at Week 48)

| Study                                  | Regimen   | Mean Change<br>in eGFR<br>(mL/min) | Mean Change<br>in Hip BMD (%) | Mean Change<br>in Spine BMD<br>(%) |
|----------------------------------------|-----------|------------------------------------|-------------------------------|------------------------------------|
| Studies 104 &<br>111 (Combined)<br>[3] | E/C/F/TAF | -6.6                               | -0.66                         | -1.30                              |
| E/C/F/TDF                              | -11.2     | -2.83                              | -2.86                         |                                    |
| Study 109<br>(Switch)[3]               | E/C/F/TAF | +1.6                               | +1.04                         | +1.47                              |
| Continued TDF-<br>based                | -1.7      | -0.12                              | -0.15                         |                                    |

# **Experimental Protocols**

The clinical trials referenced in this guide were multi-center, randomized, controlled studies. The primary efficacy outcome was typically the proportion of patients with HIV-1 RNA levels below 50 copies/mL at week 48, as determined by the FDA-defined snapshot algorithm[5][11].

Inclusion Criteria for Pivotal Trials (General):

- Patient Population: HIV-1 infected adults (≥18 years)[5].
- Treatment Status: Either antiretroviral treatment-naïve with HIV-1 RNA ≥1,000 copies/mL or virologically suppressed on a stable antiretroviral regimen for at least 6 months[5].
- Renal Function: Estimated glomerular filtration rate (eGFR) typically ≥50 mL/min[5].
- Genotypic Sensitivity: No known resistance to the components of the study drugs[5][11].



Methodology for Virologic Assessment: Plasma HIV-1 RNA levels were measured at screening, baseline, and specified follow-up visits (e.g., weeks 4, 8, 12, 24, 36, 48). The primary analysis utilized the FDA snapshot algorithm, where patients with missing data or who discontinued the study for any reason were counted as failures.

### **Logical Relationships in Clinical Trial Design**

The following diagram illustrates the general design of the comparative clinical trials for **elvitegravir**-containing regimens in treatment-naïve patients.



Click to download full resolution via product page

Caption: Workflow of pivotal clinical trials for **elvitegravir** regimens.

## **Signaling Pathway Considerations**

**Elvitegravir** is an integrase strand transfer inhibitor (INSTI). It works by binding to the active site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome. This is a critical step in the HIV replication cycle. Cobicistat is a pharmacokinetic enhancer that inhibits the cytochrome P450 3A (CYP3A) enzyme system, thereby "boosting" the levels of **elvitegravir** in the blood and allowing for once-daily dosing[10]. Emtricitabine and tenofovir (either as TDF or TAF) are nucleoside/nucleotide reverse transcriptase inhibitors



(NRTIs) that inhibit the reverse transcriptase enzyme, another key component of the viral replication machinery.



Click to download full resolution via product page

Caption: Mechanism of action for **elvitegravir**-containing regimens.

In conclusion, meta-analyses of extensive clinical trial data support the use of **elvitegravir**-containing regimens as effective and generally well-tolerated options for the treatment of HIV-1.



The E/C/F/TAF formulation, in particular, offers significant advantages in terms of renal and bone safety compared to its TDF-based predecessor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. INSTIs-centered antiviral regimens for first-line treatment of HIV/AIDS: a network metaanalysis and cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical use of HIV integrase inhibitors: a systematic review and meta-analysis Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EXECUTIVE SUMMARY Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide in Asian participants with human immunodeficiency virus 1 infection: A sub-analysis of phase 3 clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RESULTS Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide as Maintenance Treatment in HIV/HBV-Coinfected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate in Asian Subjects with Human Immunodeficiency Virus 1 Infection: A Sub-Analysis of Phase 3 Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Use of HIV Integrase Inhibitors: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 9. A Review of the Efficacy and Safety of Genvoya® (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Elvitegravir LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 5, Inclusion Criteria for the Systematic Review Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya)
   Fixed-Dose Combination, Oral Tablet) NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [meta-analysis of clinical outcomes with elvitegravir-containing regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684570#meta-analysis-of-clinical-outcomes-with-elvitegravir-containing-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com